molecular formula C22H25N3O4 B2521203 (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-80-7

(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2521203
CAS No.: 637755-80-7
M. Wt: 395.459
InChI Key: NILJWOFUNCAIEK-LGMDPLHJSA-N
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Description

This compound is a naphthofuran derivative featuring a (Z)-configured methylene group linked to a 4-methylpiperazine moiety. Its structure includes a fused naphtho[1,2-b]furan core with ester (ethyl carboxylate) and ketone (5-oxo) functional groups.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-4-28-22(27)18-14(2)29-21-16-8-6-5-7-15(16)20(26)17(19(18)21)13-23-25-11-9-24(3)10-12-25/h5-8,13,26H,4,9-12H2,1-3H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCYZOMDESKFKA-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NN4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a naphtho-furan moiety, which is known for its diverse biological activities. The presence of the 4-methylpiperazin-1-yl group suggests potential interactions with various biological targets, particularly in the central nervous system.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds correlates positively with their antimicrobial efficacy .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For example, related compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. A notable study reported an IC50 value for BChE inhibition at 46.42 µM, indicating substantial potential for therapeutic applications in conditions like Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of synthesized compounds related to (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate against various pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited significant growth inhibition at concentrations as low as 10 µg/mL .

Study 2: Cholinesterase Inhibition

In another investigation focusing on cholinesterase inhibitors, the compound was tested alongside established inhibitors like physostigmine. The results showed comparable inhibitory effects against BChE, suggesting its potential as a candidate for further development in treating cognitive disorders .

The mechanisms through which (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exerts its biological effects may involve:

  • Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors or other target proteins.
  • Enzyme Inhibition : By mimicking substrate structures or binding to active sites of enzymes like AChE and BChE.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3)

This analog replaces the 4-methylpiperazinyl group with a pyridin-2-ylamino substituent. Key differences include:

Property Target Compound Pyridine Analog
Substituent 4-Methylpiperazin-1-ylamino (basic, tertiary amine) Pyridin-2-ylamino (aromatic, weakly basic)
Molecular Formula C₂₃H₂₆N₄O₄ (inferred) C₂₂H₁₈N₂O₄
Molecular Weight ~422.5 g/mol (calculated) 374.4 g/mol
Solubility Likely higher due to piperazine’s basicity and salt-forming potential Lower due to aromatic pyridine’s reduced hydrophilicity
Pharmacokinetics Enhanced tissue penetration from piperazine’s basicity May exhibit stronger aromatic interactions (e.g., π-stacking)

Functional Implications

  • 4-Methylpiperazine vs. Piperazine derivatives are commonly associated with antimicrobial and CNS-targeting activities, while pyridine moieties may enhance binding to metalloenzymes or aromatic receptors .
  • Synthetic Pathways : Both compounds likely involve condensation reactions between amines and carbonyl-containing intermediates. highlights the use of DCM/EtOH and triethylamine for analogous piperazine substitutions, suggesting shared synthetic strategies .

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